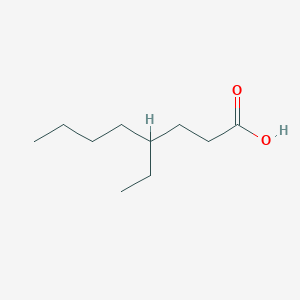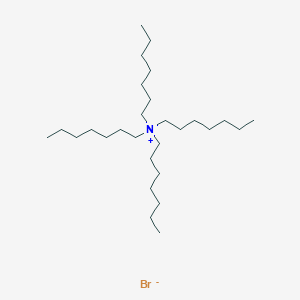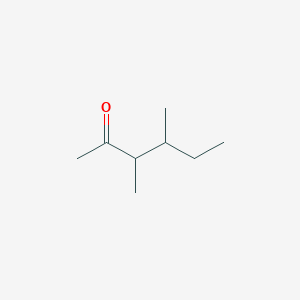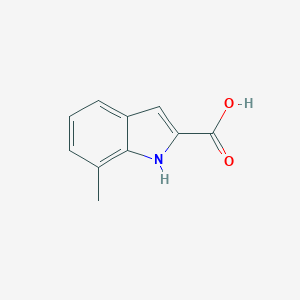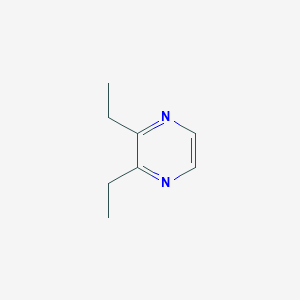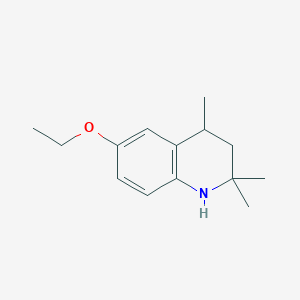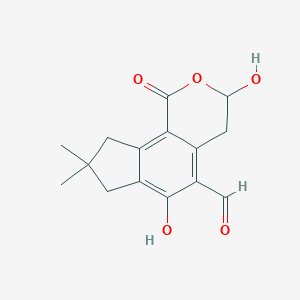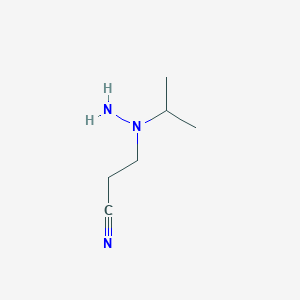![molecular formula C10H10N4O4 B107278 [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester CAS No. 16267-25-7](/img/structure/B107278.png)
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a chemical compound that has shown promising results in scientific research applications. It is a heterocyclic organic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell division, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester in lab experiments is its versatility. It can be used in various assays and experiments to investigate its potential applications in different scientific research fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
There are several methods for synthesizing [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One of the most commonly used methods is the reaction between 4,4'-dicarboxylic acid and 3,3'-bipyrazole in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
16267-25-7 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
methyl 5-(4-methoxycarbonyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-17-9(15)5-3-11-13-7(5)8-6(4-12-14-8)10(16)18-2/h3-4H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
KWXPGZBWEBMJQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
Synonymes |
3,3'-Bi(1H-pyrazole)-4,4'-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




